molecular formula C21H40O2 B093182 Isopropyl oleate CAS No. 112-11-8

Isopropyl oleate

Cat. No.: B093182
CAS No.: 112-11-8
M. Wt: 324.5 g/mol
InChI Key: PZQSQRCNMZGWFT-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl oleate is an organic compound with the chemical formula C21H40O2. It is an ester formed from the reaction of oleic acid and isopropanol. This compound is typically a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents such as alcohols and ethers. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its excellent emollient and moisturizing properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl oleate is synthesized through the esterification of oleic acid with isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thereby driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The use of immobilized lipase enzymes as catalysts has also been explored for a more environmentally friendly and efficient production process .

Chemical Reactions Analysis

Types of Reactions

Isopropyl oleate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Methanol or ethanol in the presence of an acid or base catalyst.

    Oxidation: Exposure to air, light, or oxidizing agents such as hydrogen peroxide.

Major Products Formed

Scientific Research Applications

Isopropyl oleate has a wide range of applications in scientific research:

Mechanism of Action

Isopropyl oleate exerts its effects primarily through its emollient properties. It forms a thin layer on the skin, reducing transepidermal water loss and enhancing skin hydration. This mechanism is particularly beneficial in cosmetic and pharmaceutical formulations aimed at moisturizing and protecting the skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl oleate is unique due to its balance of low viscosity, excellent skin penetration, and emollient properties. Compared to ethyl oleate and methyl oleate, this compound provides better skin feel and is less greasy, making it more suitable for cosmetic applications. Its lower freezing point compared to butyl oleate also makes it advantageous in formulations requiring good low-temperature performance .

Properties

IUPAC Name

propan-2-yl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQSQRCNMZGWFT-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

112-11-8
Record name Isopropyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl oleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl oleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Octadecenoic acid (9Z)-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.578
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL OLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4152WNN49V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl oleate
Reactant of Route 2
Reactant of Route 2
Isopropyl oleate
Reactant of Route 3
Reactant of Route 3
Isopropyl oleate
Reactant of Route 4
Reactant of Route 4
Isopropyl oleate
Reactant of Route 5
Reactant of Route 5
Isopropyl oleate
Reactant of Route 6
Reactant of Route 6
Isopropyl oleate
Customer
Q & A

Q1: What are the physicochemical properties of isopropyl oleate?

A1: this compound is a colorless to light yellow liquid with a mild odor. Its molecular formula is C21H40O2 and has a molecular weight of 324.54 g/mol. While specific spectroscopic data varies depending on the analysis method, generally, gas chromatography-mass spectrometry (GC-MS) is used for identification and quantification. []

Q2: How does the structure of this compound influence its suitability as a biolubricant?

A2: Research suggests that the presence of free hydroxy groups in polyol esters like this compound can affect their melting point and viscosity. Completely esterified polyol esters tend to have higher melting points but exhibit less change in viscosity with temperature compared to those with free hydroxy groups. [] This characteristic makes them potentially suitable for applications where stable viscosity across temperature ranges is crucial.

Q3: Can this compound be used as a component in nanoemulsions?

A3: Yes, this compound can act as a surfactant in the formation of nanoemulsions. Research has investigated its use in encapsulating turmeric powder for improved bioavailability and functional efficacy. The critical micelle concentration, concentration of this compound, and stirring parameters all influence the resulting nanoemulsion's properties. []

Q4: What are the potential applications of this compound in drug delivery?

A4: While direct applications of this compound in drug delivery are not explicitly discussed in the provided research, its role in forming nanoemulsions suggests potential use in this field. Nanoemulsions offer advantages for drug delivery by enhancing solubility, bioavailability, and targeted delivery of encapsulated compounds. []

Q5: How does this compound contribute to chemical communication in insects?

A5: Research indicates that this compound is a significant component of the Dufour gland secretions in certain ant species like Pseudomyrmex ferruginea. [] In these ants, this compound, along with other hydrocarbons and esters, plays a role in chemical communication, potentially for alarm signaling or nestmate recognition.

Q6: Are there any environmental concerns regarding this compound?

A6: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider its potential effects on ecosystems. As a fatty acid ester, it may undergo biodegradation, but further investigation is needed to determine its persistence and potential for bioaccumulation in the environment.

Q7: Can this compound be synthesized sustainably?

A7: Research showcases a novel two-step synthesis of this compound using oleic acid, thionyl chloride, and isopropyl alcohol without requiring a catalyst. This method boasts a high esterification ratio of oleic acid (97.31%) and results in this compound with a promising cold filter plugging point of -23°C, suggesting potential for sustainable biodiesel production. []

Q8: Can you explain the use of this compound in enhancing boron nitride lubricant additives?

A8: Studies have explored incorporating this compound as a component in a composite ester system within boron nitride-based lubricant additives. [] These additives are designed for high-temperature applications, and the inclusion of this compound, alongside other components, likely contributes to improved dispersion stability and lubrication properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.